Methyl 4-bromo-3-(cyanomethyl)benzoate
Overview
Description
Methyl 4-bromo-3-(cyanomethyl)benzoate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Interactions
Methyl 4-bromo-3-(cyanomethyl)benzoate has been studied in relation to its crystal structures and interactions. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives, closely related to this compound, have been analyzed, revealing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Synthesis Applications
The compound has been utilized in various synthesis processes. For example, it has been used in the synthesis of d-forosamine, a compound with potential pharmaceutical applications (Baer & Hanna, 1981). Another study reports its use in the synthesis of 3-cyanoflavones, which were evaluated for their biological activities (Gaydou et al., 2006).
Chemical Synthesis Optimization
Research has been conducted to optimize the synthesis of compounds similar to this compound. For instance, a study focused on synthesizing methyl 4-(bromomethyl)benzoate, exploring optimal conditions for yield efficiency (Bi Yun-mei, 2012).
Cyclization Reactions
Cyclization reactions involving compounds related to this compound have been studied. One research demonstrated the improved cyclization of o-(alk-1-ynyl)benzoates in the presence of certain compounds, contributing to the synthesis of 4-haloisocoumarins and 5-bromo-2-pyrone (Liang et al., 2007).
Novel Compounds and Radical Reactions
The compound has been involved in the synthesis of novel compounds, such as cyano(ethoxycarbonothioylthio)methyl benzoate, which has applications in radical addition to olefins (Bagal et al., 2006).
Mesomorphic Properties
Studies have also explored the mesomorphic properties of benzoate derivatives, including those related to this compound, which are relevant in the field of liquid crystal technology (Dubois et al., 1977).
Photoluminescent Properties
The photoluminescent properties of compounds structurally related to this compound have been a subject of investigation, contributing to the understanding of photoactive materials (Sylvester & Benedict, 2021).
Properties
IUPAC Name |
methyl 4-bromo-3-(cyanomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKUAWDVRRLIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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